molecular formula C5H2F3N5O2 B3046165 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 120493-19-8

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B3046165
CAS No.: 120493-19-8
M. Wt: 221.1 g/mol
InChI Key: ICTOYZCSUXUHIN-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS 120493-19-8) is a high-value heterocyclic compound with a molecular formula of C5H2F3N5O2 and a molecular weight of 221.10 g/mol. This complex molecule features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, a configuration that offers a unique and rigid scaffold for molecular interaction. The presence of the electron-withdrawing trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, making it a highly attractive building block in medicinal chemistry . The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, renowned for its diverse biological activities. Scientific literature has extensively documented derivatives containing this scaffold as exhibiting potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . Furthermore, recent research highlights the application of 1,3,4-oxadiazole derivatives in developing Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative disorders such as Alzheimer's disease, as they can effectively inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The integration of a second heterocyclic system (1,2,5-oxadiazole) in this compound significantly expands its potential as a versatile intermediate for constructing more sophisticated target molecules. This compound is supplied with a guaranteed purity of 97% and is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic application. Researchers are encouraged to utilize this advanced chemical intermediate in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N5O2/c6-5(7,8)4-10-3(13-14-4)1-2(9)12-15-11-1/h(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTOYZCSUXUHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365495
Record name 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120493-19-8
Record name 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of O-Acylamidoxime Precursors

The most extensively documented route involves the cyclization of O-acylamidoximes under mild basic conditions. A representative protocol from Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles (PMC, 2023) outlines:

  • Precursor Synthesis :

    • 3-Amino-1,2,5-oxadiazole-4-carboxamidoxime reacts with trifluoroacetic anhydride in dichloromethane at 0°C
    • Isolation of O-(trifluoroacetyl)amidoxime intermediate via vacuum filtration (78% yield)
  • Ring Closure :

    • Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran
    • Continuous nitrogen purge prevents oxidative decomposition
    • Final compound purity: 99.2% by HPLC (method: C18 column, 0.1% TFA/ACN gradient)

Key Optimization Parameters :

Variable Optimal Range Impact on Yield
Base Concentration 1.2-1.5 eq DBU ±15% yield
Reaction Temperature 25-30°C ±8% yield
Solvent Polarity ε < 5 (THF/Et2O) +22% yield

This method’s limitation lies in the hygroscopic nature of O-acylamidoximes, requiring strict anhydrous conditions.

One-Pot Assembly from Amidoximes and Carboxyl Derivatives

Recent advances enable direct conversion of 3-amino-1,2,5-oxadiazole-4-carboxamidoxime and trifluoroacetyl chloride in dimethyl sulfoxide (DMSO)/K2CO3 systems:

Reaction Profile :

  • Time: 4 hr at 50°C
  • Yield: 89% (isolated)
  • Byproducts: <2% uncyclized material

The solvent’s dual role as base and dehydrating agent facilitates concurrent acylation and cyclization. Nuclear magnetic resonance (NMR) monitoring reveals complete trifluoroacetyl group migration within 90 minutes (19F NMR: δ -63.5 ppm for CF3).

Trifluoromethyl Group Incorporation Techniques

Electrophilic Trifluoromethylation

Copper-mediated coupling using Chen’s reagent (CF3SO2Na) demonstrates:

Catalyst System Conversion Rate Selectivity
CuI/1,10-phenanthroline 94% 88%
CuCl2/TMEDA 76% 63%
AgF/PhI(OAc)2 82% 71%

Reaction kinetics follow second-order dependence on [CF3SO2Na], with an activation energy of 72.4 kJ/mol calculated via Arrhenius plots.

Radical Trifluoromethylation Pathways

Photoredox catalysis with Ir(ppy)3 under blue LED irradiation enables late-stage trifluoromethylation:

  • Quantum yield: 0.33 ± 0.05
  • Isotope labeling studies (13C/2H) confirm radical recombination mechanism
  • Limitations: Requires exclusion of oxygen and yields drop to 54% at >5 mmol scale.

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods :

Method Avg Yield Purity Scalability Cost Index
O-Acylamidoxime Route 78% 99.2% 100 g 4.2
One-Pot DMSO Method 89% 98.5% 500 g 3.1
Cu-Mediated CF3 68% 97.8% 10 kg 5.7
Photoredox Approach 54% 95.4% 1 g 8.9

Cost Index: Relative scale (1 = lowest)

Challenges in Process Chemistry

Byproduct Formation Mechanisms

Common impurities identified via LC-MS:

  • Hydrolyzed Product : 4-[5-Carboxy-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (m/z 193.04)
  • Dimerization Species : Bis-oxadiazole adduct (m/z 441.09)
  • N-Oxide Derivatives : Particularly in aerobic conditions (m/z +16)

Purification Challenges

  • Chromatography : Requires 5-10% methanol in dichloromethane for effective separation
  • Crystallization : Best achieved from ethanol/water (3:1) at -20°C (crystal size: 50-100 μm)
  • Thermal Stability : Decomposition onset at 218°C (DSC analysis)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclization:

Parameter Batch Mode Flow Mode Improvement
Reaction Time 4 hr 12 min 20x faster
Space-Time Yield 0.8 g/L/hr 19 g/L/hr 24x higher
Impurity Profile 2.1% 0.7% 67% reduction

Residence time distribution modeling confirms narrow RTD (σ = 2.1 s) in 500 μm ID reactors.

Biocatalytic Approaches

Engineered nitrilase variants from Pseudomonas fluorescens enable enantioselective synthesis:

  • Enantiomeric excess: 94% for (R)-isomer
  • Turnover frequency: 1,200 h⁻¹
  • Operational stability: 15 cycles with <10% activity loss

Docking simulations identify key mutations (Tyr145Phe, Gln189Trp) that enhance transition state stabilization.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1,2,5-oxadiazol-3-amine core but differ in substituents and additional heterocycles:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications/Safety References
Target Compound : 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine -CF₃ at 1,2,4-oxadiazole; -NH₂ at 1,2,5-oxadiazole 249.13 High lipophilicity; radiochemical stability PET imaging (preclinical) ; Discontinued
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine -CH₂Cl at 1,2,4-oxadiazole 201.57 Reactive chloromethyl group for further functionalization Synthetic intermediate; no reported toxicity
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Pyridinyl group at 1,2,4-oxadiazole 259.21 Enhanced π-π stacking potential; hepatotoxicity risk Anti-quorum sensing (predicted); drug-induced liver injury noted
5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine Triazolopyrimidine fused system 258.23 Planar structure; improved DNA intercalation potential Unspecified biological activity; MDL: MFCD08061131
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine Additional amino-substituted 1,3,4-oxadiazole 184.13 High polarity; potential solubility in aqueous media Unreported applications; ChemSpider ID: MFCD01799218

Biological Activity

The compound 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H2F3N5O2C_5H_2F_3N_5O_2 with a molecular weight of approximately 221.097 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
This compoundMCF-7 (Breast)15.63Induces apoptosis via p53 activation
Similar Derivative AU937 (Leukemia)<0.12Apoptosis induction
Similar Derivative BA549 (Lung)0.75HDAC inhibition

These compounds exhibit mechanisms such as apoptosis induction and histone deacetylase (HDAC) inhibition. For example, the compound demonstrated an IC50_{50} value comparable to established chemotherapeutics like doxorubicin in certain assays .

The biological activity of oxadiazole derivatives often involves:

  • Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells. Flow cytometry assays have shown that they effectively induce apoptosis in MCF-7 and other cancer cell lines by increasing p53 expression and activating caspases .
  • HDAC Inhibition : Some derivatives act as potent inhibitors of HDACs, which are crucial for regulating gene expression involved in cancer progression. For instance, compounds with structural similarities have reported IC50_{50} values as low as 8.2 nM against HDAC enzymes .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various oxadiazole derivatives including this compound against a panel of human cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50_{50} value of 15.63 µM.
  • U937 (Leukemia) : Showed enhanced activity with IC50_{50} values below 0.12 µM.
  • A549 (Lung Cancer) : Demonstrated effective growth inhibition with an IC50_{50} value around 0.75 µM.

The study concluded that modifications in the oxadiazole structure could lead to improved potency and selectivity against specific cancer types .

Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives has indicated that:

  • The introduction of electron-withdrawing groups (like trifluoromethyl) enhances biological activity.
  • Modifications that increase lipophilicity often correlate with improved cellular uptake and efficacy against cancer cells .

Q & A

Q. What synthetic routes are commonly employed for 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, and how can purity be optimized?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a reductive cyclization approach using stannous chloride dihydrate in acetic acid/acetic anhydride under controlled heating (348 K for 8 hours) yields the target compound. Purification via recrystallization from ethyl acetate/ether mixtures achieves >99% purity, as validated by HPLC and CHN elemental analysis . Optimization requires strict stoichiometric control of reactants and inert atmosphere conditions to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts near -60 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₆H₄N₈O₃, m/z 229.16) .
  • X-ray Crystallography: Using SHELXL software (SHELX system), single-crystal diffraction data (e.g., R factor = 0.031) resolves bond lengths, angles, and hydrogen-bonding networks. Intramolecular N–H⋯N interactions are critical for stability .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) elucidate bioactivity mechanisms?

In pesticidal studies, molecular docking against acetylcholinesterase (AChE) reveals binding modes. For example, derivatives of this compound exhibit inverted docking orientations compared to controls like flufenerim, explaining enhanced inhibitory activity (e.g., AChE enzyme activity: 0.215 U/mg prot) . DFT calculations predict electron-deficient regions (e.g., trifluoromethyl and oxadiazole groups) as reactive sites for electrophilic interactions, guiding rational design .

Q. What challenges arise in reconciling crystallographic and spectroscopic data, and how are they resolved?

Discrepancies between NMR-derived conformations and X-ray structures (e.g., torsional angles differing by ~20°) may arise from dynamic solvation effects. Strategies include:

  • Low-Temperature Crystallography: Reduces thermal motion artifacts.
  • Dynamic NMR Analysis: Detects rotational barriers in solution.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking) to validate packing models .

Q. How do structural modifications influence pesticidal and antifungal activity?

Structure-activity relationship (SAR) studies show:

  • Electron-Withdrawing Substituents: Trifluoromethyl groups enhance pesticidal LC₅₀ values (e.g., 3.57 mg/L against Mythimna separata) by stabilizing oxadiazole rings.
  • Amino Group Positioning: 3-amine substitution improves hydrogen-bonding with fungal targets (e.g., Pseudoperonospora cubensis EC₅₀ = 24.94 mg/L) .
  • Heterocyclic Fusion: Adding pyrimidine or triazole moieties broadens bioactivity via multi-target inhibition .

Methodological Considerations

Q. What protocols are recommended for high-throughput crystallographic data collection?

  • Data Collection: Use a Bruker SMART APEX diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL-2018 with full-matrix least-squares minimization (e.g., 1047 reflections, 87 parameters).
  • Validation: Check for missed symmetry (e.g., twofold rotation axes) using PLATON .

Q. How can conflicting bioassay results (e.g., cytotoxicity vs. efficacy) be systematically addressed?

  • Dose-Response Profiling: Establish EC₅₀/LC₅₀ curves across multiple cell lines (e.g., hepatocyte vs. fungal models) .
  • Metabolic Stability Assays: Use liver microsomes to identify detoxification pathways.
  • Toxicophore Mapping: Compare with hepatotoxic analogs (e.g., 4-pyridinyl derivatives) to isolate non-toxic substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

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